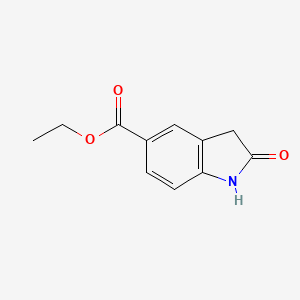

Ethyl 2-oxoindoline-5-carboxylate

概要

説明

Ethyl 2-oxoindoline-5-carboxylate is a chemical compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indoles are heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals

準備方法

The synthesis of Ethyl 2-oxoindoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl isatoate with an appropriate aldehyde or ketone in the presence of a base, leading to the formation of the oxindole core . Industrial production methods often employ green chemistry approaches to minimize environmental impact, such as using eco-friendly solvents and catalysts .

化学反応の分析

Ethyl 2-oxoindoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

Ethyl 2-oxoindoline-5-carboxylate is characterized by its unique structure, which includes an indoline ring and a carboxylate functional group. Its molecular formula is CHNO, with a molecular weight of approximately 205.21 g/mol. The compound features a carbonyl group (C=O) adjacent to the indoline structure, contributing to its reactivity and potential biological activity.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of various indole derivatives, which are prominent in medicinal chemistry and materials science. The compound's reactivity allows for the formation of diverse derivatives that can be explored for pharmaceutical applications.

Table 1: Synthesis of Indole Derivatives from this compound

| Derivative Type | Method of Synthesis | Yield (%) |

|---|---|---|

| Substituted Indoles | Nucleophilic substitution | 90-93 |

| Spirocyclic Indoles | Cyclization reactions | Varies |

| Fused Heterocycles | Multi-step synthesis | Moderate |

Biological Applications

This compound exhibits notable biological activities, particularly in anticancer research. Studies have demonstrated its cytotoxic effects against various human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers. The mechanism involves the activation of procaspase-3, leading to apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study evaluating several derivatives of this compound, compounds showed significant cytotoxicity comparable to established anticancer agents like PAC-1. The most potent derivative exhibited three to five times higher cytotoxicity than PAC-1 across multiple cancer cell lines .

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent for various diseases beyond cancer, including infectious diseases. Its ability to interact with multiple biological targets makes it a promising candidate for drug discovery efforts .

Table 2: Potential Therapeutic Applications

| Application Area | Disease Type | Mechanism of Action |

|---|---|---|

| Anticancer | Colon, Prostate, Lung | Induction of apoptosis via procaspase-3 |

| Antimicrobial | Bacterial Infections | Disruption of cell wall synthesis |

| Antiviral | Viral Infections | Inhibition of viral replication |

作用機序

The mechanism of action of Ethyl 2-oxoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting cellular signaling pathways . The compound’s ability to interact with various biological targets makes it a versatile molecule for drug development.

類似化合物との比較

Ethyl 2-oxoindoline-5-carboxylate can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with different biological activities.

Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.

2-oxoindoline-3-acetic acid: Similar in structure but with variations in functional groups that lead to different reactivity and applications

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential for diverse applications in scientific research and industry.

生物活性

Ethyl 2-oxoindoline-5-carboxylate (CAS Number: 61394-49-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a bicyclic structure with an indole moiety, characterized by the following molecular formula:

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : Approximately 203.19 g/mol

The compound includes a carboxylic acid group at the 5-position and an ethyl substituent at the 3-position of the indoline ring, which contributes to its reactivity and biological properties.

Anticancer Properties

Research has demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various human cancer cell lines. Notable findings include:

- Cytotoxicity : Compounds related to this compound have shown potent cytotoxicity against colon and prostate cancer cells. For instance, derivatives have been reported to induce apoptosis in these cancer cells, making them promising candidates for drug development .

- IC50 Values : In studies evaluating the antiproliferative effects of related compounds, IC50 values have been reported as low as 0.39 μM for certain derivatives, indicating high potency compared to standard chemotherapeutics like staurosporine (IC50 = 6.81 μM) .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Unsubstituted Derivative | 3.12 ± 0.14 | MCF-7 |

| 5-Chloro Derivative | 2.72 ± 0.17 | MCF-7 |

| Methyl Derivative | 1.85 ± 0.08 | MCF-7 |

| Ethyl Derivative | <0.39 | Various |

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

- Inhibition of Oncogenic Proteins : It has been shown to inhibit proteins such as murine double minute 2 (MDM2), which is involved in p53 regulation, thereby enhancing p53-mediated tumor suppression.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antiproliferative Activity :

- In Silico Studies :

特性

IUPAC Name |

ethyl 2-oxo-1,3-dihydroindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESDNLMIHZQXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517470 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61394-49-8 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。